

Comprehensive Guide to the Solubility of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-(benzoyloxy)-2-hydroxybenzoate*

Cat. No.: *B8708830*

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Executive Summary & Chemical Identity

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a lipophilic ester derivative of salicylic acid. Its solubility behavior is governed by two competing structural features: the intramolecular hydrogen bond characteristic of salicylates (which reduces polarity) and the bulky benzoyloxy substitution at the 3-position (which increases lipophilicity and steric hindrance).

- CAS Number: 221684-52-2
- Molecular Formula:
- Molecular Weight: 272.25 g/mol
- Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)
- Key Structural Feature: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester at position 1. This "locks" the conformation, reducing the molecule's ability to act as a hydrogen bond donor to solvents, thereby enhancing solubility in non-polar and aprotic solvents.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and the specific functional groups present, the solubility hierarchy for **Methyl 3-(benzoyloxy)-2-hydroxybenzoate** is predicted as follows:

A. High Solubility Solvents (Recommended for Stock Solutions)

These solvents interact effectively with the ester and aromatic moieties without requiring strong hydrogen bond donation from the solute.

- Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).
- Mechanism: Dipole-dipole interactions and stacking (in aromatic solvents) dominate. The lack of a free, accessible -OH group (due to internal bonding) makes aprotic polar solvents ideal.

B. Moderate Solubility Solvents (Temperature Dependent)

Protic solvents can dissolve the compound, but the hydrophobic benzoyloxy group limits solubility at lower temperatures.

- Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.
- Mechanism: While the ester groups can accept hydrogen bonds from the solvent, the large hydrophobic domain (two phenyl rings) imposes an entropic penalty. Heating significantly increases solubility in these systems (positive enthalpy of solution,).

C. Low Solubility Solvents

- Solvents: Water, Hexane, Cyclohexane.
- Mechanism:
 - Water: The compound is highly lipophilic. The intramolecular H-bond prevents the phenolic -OH from interacting with water, resulting in negligible aqueous solubility (< 0.1 mg/mL).
 - Hexane: While non-polar, the cohesive energy density of the crystal lattice (due to

stacking of the benzoyloxy groups) may be too high for aliphatic hydrocarbons to overcome efficiently at room temperature.

Summary Table: Predicted Solubility Ranking

Solvent Class	Representative Solvents	Predicted Solubility (25°C)	Primary Interaction
Polar Aprotic	Acetone, DMF, DMSO	Very High (>100 mg/mL)	Dipole-Dipole
Chlorinated	Dichloromethane, Chloroform	High (>50 mg/mL)	Dispersion / Weak Dipole
Polar Protic	Ethanol, Methanol	Moderate (10-50 mg/mL)	H-Bonding (Solvent Donor)
Non-Polar	Toluene, Benzene	Moderate (5-30 mg/mL)	Stacking
Aliphatic	Hexane, Heptane	Low (<5 mg/mL)	Dispersion Forces
Aqueous	Water, Buffer (pH < 7)	Insoluble	Hydrophobic Effect

Experimental Protocol: Determination of Saturation Solubility

For drug development and process optimization, exact values are required. The following protocol is the industry standard for determining the solubility of lipophilic solid esters.

Method: Isothermal Shake-Flask Method (Standardized)

This method ensures thermodynamic equilibrium is reached, avoiding supersaturation errors common in dynamic methods.

Phase 1: Preparation

- Excess Solute Addition: Add **Methyl 3-(benzoyloxy)-2-hydroxybenzoate** in excess to 10 mL of the target solvent in a glass vial. (Visual cue: Solid must remain visible at the bottom).

- Temperature Control: Place vials in a shaking water bath or thermomixer set to the target temperature (e.g., $25.0 \pm 0.1^\circ\text{C}$).
- Equilibration: Agitate at 100–200 rpm for 24 to 48 hours.

Phase 2: Sampling & Filtration

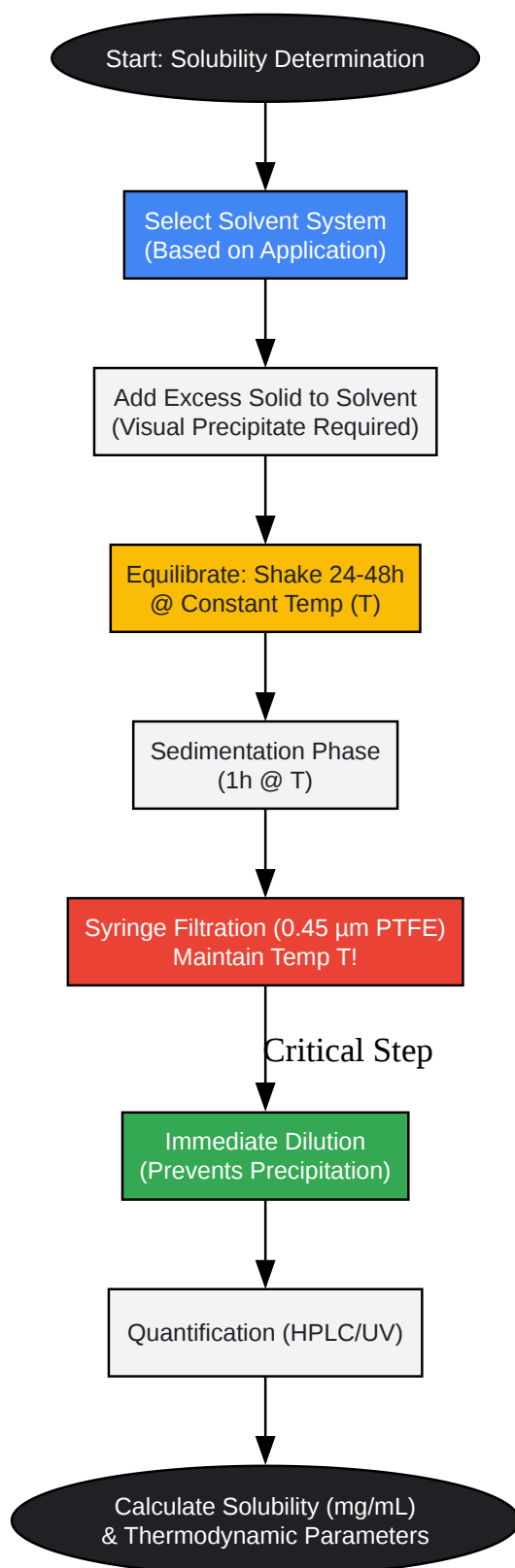
- Sedimentation: Stop agitation and allow the suspension to settle for 1 hour at the same temperature to prevent precipitation during sampling.
- Filtration: Withdraw the supernatant using a pre-warmed syringe equipped with a $0.45\ \mu\text{m}$ PTFE filter (PTFE is required to prevent drug adsorption and solvent degradation).
- Dilution: Immediately dilute the filtrate with mobile phase (for HPLC) or a suitable solvent (for UV) to prevent precipitation upon cooling.

Phase 3: Quantification (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, $4.6 \times 150\ \text{mm}$, $5\ \mu\text{m}$).
- Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient typically 50:50 to 90:10.
- Detection: UV Absorbance at 254 nm (aromatic ring absorption) or 300-310 nm (salicylate conjugation).
- Calculation: Determine concentration () using a 5-point calibration curve.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for solubility determination.



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Figure 1: Standardized Isothermal Shake-Flask Workflow for Lipophilic Esters.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained at multiple temperatures (e.g., 298K, 303K, 308K, 313K), the solubility behavior should be modeled to predict values at other conditions.

Modified Apelblat Equation

This is the most accurate empirical model for correlating solubility (

, mole fraction) with temperature (

, Kelvin) for salicylate esters.

- A, B, C: Empirical constants determined by regression analysis.
- Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Equation (Thermodynamic Parameters)

To understand the driving forces of dissolution:

- (Enthalpy of Solution): Typically positive (endothermic) for this class of compounds, indicating solubility increases with temperature.
- (Entropy of Solution): Reflects the disorder increase upon mixing.
- (Gibbs Free Energy): Calculated as

Critical Applications & Handling

- Crystallization: The steep solubility curve in alcohols (Ethanol/Methanol) makes them excellent solvents for cooling crystallization. Dissolve at reflux and cool to 0°C to maximize yield.
- Formulation: For liquid formulations, avoid pure water. Use co-solvent systems (e.g., PEG-400 : Ethanol : Water) to maintain solubility.

- **Stability:** As an ester, avoid strong bases (NaOH) or strong acids in the solvent system to prevent hydrolysis into salicylic acid and benzoic acid.

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